2-(3-Chlorophenoxy)-1-(morpholin-4-yl)butan-1-one
Overview
Description
2-(3-Chlorophenoxy)-1-(morpholin-4-yl)butan-1-one is an organic compound that features a morpholine ring attached to a butanoyl group, which is further substituted with a 3-chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-1-(morpholin-4-yl)butan-1-one typically involves a multi-step process:
Formation of 3-chlorophenoxybutanoic acid: This can be achieved by reacting 3-chlorophenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Conversion to acid chloride: The 3-chlorophenoxybutanoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Coupling with morpholine: Finally, the acid chloride is reacted with morpholine under basic conditions (e.g., using triethylamine) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-1-(morpholin-4-yl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-1-(morpholin-4-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the chlorophenoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-chlorophenoxy)butanoyl]morpholine: Similar structure but with a different position of the chlorine atom on the phenoxy group.
4-[2-(3-bromophenoxy)butanoyl]morpholine: Bromine atom instead of chlorine.
4-[2-(3-methylphenoxy)butanoyl]morpholine: Methyl group instead of chlorine.
Uniqueness
2-(3-Chlorophenoxy)-1-(morpholin-4-yl)butan-1-one is unique due to the specific positioning of the chlorine atom, which can significantly affect its chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-morpholin-4-ylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-13(14(17)16-6-8-18-9-7-16)19-12-5-3-4-11(15)10-12/h3-5,10,13H,2,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKZTIISYHXVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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